
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol, commonly known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH is a chiral compound, which means it exists in two enantiomeric forms, namely (R)-DBH and (S)-DBH.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of various signaling pathways in the brain, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. DBH has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol. DBH has been found to reduce oxidative stress and lipid peroxidation, which are key contributors to neurodegeneration. It has also been shown to enhance mitochondrial function and reduce apoptosis, which are important cellular processes involved in maintaining neuronal health. Additionally, DBH has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol in lab experiments is its potential therapeutic applications in the field of neuroscience. However, there are also some limitations to its use. DBH is a chiral compound, which means that it exists in two enantiomeric forms. Therefore, it is important to use the correct enantiomer in experiments to ensure accurate results. Additionally, the synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol can be challenging and time-consuming, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol. One area of interest is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DBH has been shown to have neuroprotective and anti-inflammatory properties, and further research in this area may lead to the development of new treatments for these diseases. Another potential future direction is in the study of the mechanisms of action of DBH. While some progress has been made in understanding its effects on various signaling pathways in the brain, further research is needed to fully elucidate its mechanism of action. Finally, there is also potential for the use of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol in other fields, such as cancer research, where it has been shown to have anti-tumor properties in some studies. Further research in these areas may lead to new discoveries and potential therapeutic applications for DBH.
Métodos De Síntesis
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 2-benzofuran-1-carboxylic acid with either (R)- or (S)-1-phenylethanol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol.
Aplicaciones Científicas De Investigación
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where DBH has been shown to have neuroprotective and anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Propiedades
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPVXJOUFQUBGS-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

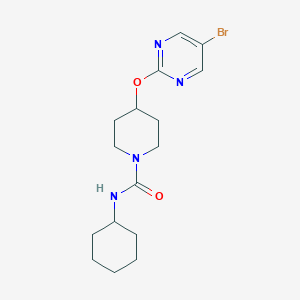
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)
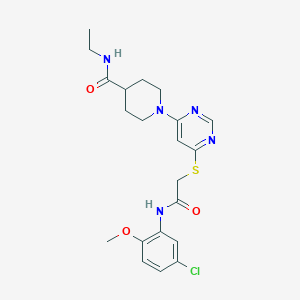
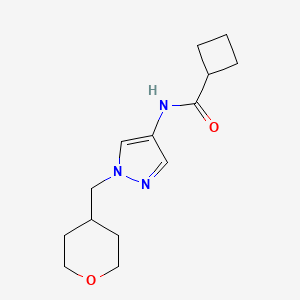



![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)
![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)
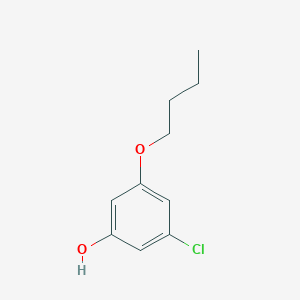

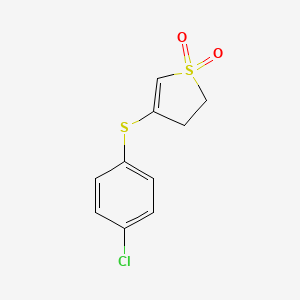
![N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride](/img/structure/B2889822.png)
![2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2889823.png)